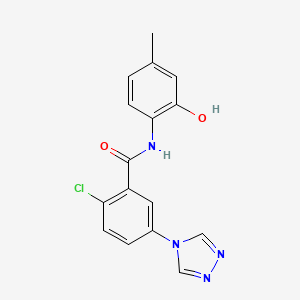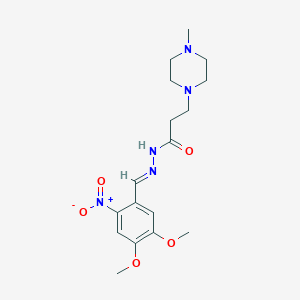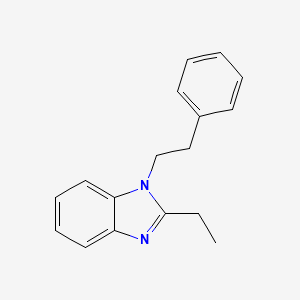![molecular formula C18H15N3OS B5821287 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its anti-cancer effects by inhibiting the activity of the NEDD8-activating enzyme, which is responsible for the activation of the ubiquitin-proteasome system. This system is involved in the degradation of proteins that are involved in cell cycle progression, DNA repair, and apoptosis. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide inhibits this process by preventing the activation of the NEDD8-activating enzyme, leading to the accumulation of proteins that are involved in cell cycle arrest, apoptosis, and senescence.
Biochemical and Physiological Effects:
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to have a wide range of biochemical and physiological effects. It induces cell cycle arrest in the G1 and G2 phases, leading to the accumulation of cells in these phases. It also induces apoptosis, which is characterized by the activation of caspases and the cleavage of PARP. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has also been shown to induce senescence, which is characterized by the activation of p16 and p21.
実験室実験の利点と制限
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages for lab experiments. It is a potent inhibitor of the NEDD8-activating enzyme, and it has been shown to have anti-cancer effects in a variety of cancer cell lines. However, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has some limitations for lab experiments. It is a synthetic compound that is difficult to synthesize, and it is relatively expensive. It also has some toxicity issues, which may limit its use in certain experiments.
将来の方向性
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several potential future directions for research. It may be used in combination with other anti-cancer agents to enhance its therapeutic effects. It may also be used in the development of targeted therapies that specifically target the NEDD8-activating enzyme. Further research is needed to determine the optimal dosage and administration schedule for N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, as well as its long-term effects on cancer patients. Additionally, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide may have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.
合成法
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide is a synthetic compound that is prepared through a multistep process involving several chemical reactions. The synthesis method involves the use of various reagents and catalysts, including 4-methyl-2-pyridinylamine, carbon disulfide, and naphthalene-1-carboxylic acid. The final product is obtained through a purification process that involves recrystallization and column chromatography.
科学的研究の応用
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which plays a crucial role in the regulation of protein degradation pathways. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to induce cell cycle arrest, apoptosis, and senescence in a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.
特性
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-19-16(11-12)20-18(23)21-17(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVKDQKNGFCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)






